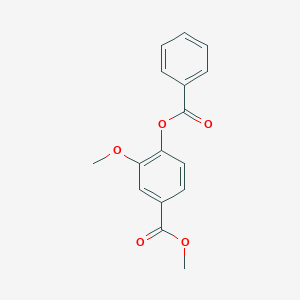

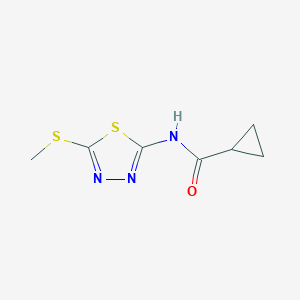

4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . The broad and potent activity of thiadiazole and their derivatives has established them as pharmacologically significant scaffolds .

Synthesis Analysis

1,3,4-thiadiazoles have become an important class of heterocycles and a great interest of researches because of their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .

Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system that exhibit a wide variety of biological activity . They occur in four isomeric forms in the nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .

Chemical Reactions Analysis

Halogen substitution (chloro- or bromo-) on thiophen-2-carbonyl moiety seemed to be a beneficial structural feature for the most active compound .

Scientific Research Applications

Anticancer Activity

1,3,4-Thiadiazole derivatives, including our compound of interest, have been studied for their potential as anticancer agents. They can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells . This makes them valuable in the design of new antitumor agents.

Antimicrobial Properties

These derivatives exhibit antimicrobial activities, which means they can be used to combat bacterial infections. Their ability to interfere with bacterial DNA replication makes them candidates for developing new antibiotics .

Antifungal Use

The antifungal properties of 1,3,4-thiadiazole derivatives allow them to be used in treating fungal infections. They can inhibit the growth of various fungi, which is crucial for both medical and agricultural applications .

Antimycobacterial Potential

Thiadiazole derivatives have shown promise in fighting mycobacterial infections, such as tuberculosis. Their mechanism of action includes inhibiting mycobacterial cell wall synthesis .

Analgesic and Anti-inflammatory Effects

These compounds have documented analgesic and anti-inflammatory effects, making them useful in the management of pain and inflammatory conditions .

CNS Activity

1,3,4-Thiadiazole derivatives have been reported to possess central nervous system (CNS) activities, including antipsychotic, antidepressant, and anticonvulsant effects. This opens up possibilities for their use in psychiatric and neurological disorders .

Mechanism of Action

1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities . This scaffold derivatives possess a wide range of biological activities such as anticancer/antitumor, anticonvulsant, antidiabetic, anti-inflammatory, antidepressant, antihypertensive, antiviral, antimicrobial, antioxidant, anti-leishmanial, and neuroprotective .

Future Directions

1,3,4-thiadiazole derivatives have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . Future research could focus on exploring the potential of these compounds in various therapeutic applications.

properties

IUPAC Name |

4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c1-7-3-5-8(6-4-7)9(15)12-10-13-14-11(16-2)17-10/h3-6H,1-2H3,(H,12,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIUDMBRRLQAKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-isobutyramide](/img/structure/B473562.png)

![2-(2,4-dimethylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B473727.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopentanecarboxamide](/img/structure/B473731.png)